molecular formula C20H25BN2O3 B14773223 N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide

Cat. No.: B14773223
M. Wt: 352.2 g/mol
InChI Key: SNHGYRNYBOEZLO-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide typically involves the following steps:

    Formation of the Boronic Ester: This step involves the reaction of a phenylboronic acid derivative with pinacol to form the boronic ester group.

    Coupling Reaction: The boronic ester is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide is unique due to its specific combination of a boronic ester group and a pyridine moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H25BN2O3

Molecular Weight

352.2 g/mol

IUPAC Name

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide

InChI

InChI=1S/C20H25BN2O3/c1-14-16(21-25-19(2,3)20(4,5)26-21)10-8-11-17(14)23-18(24)13-15-9-6-7-12-22-15/h6-12H,13H2,1-5H3,(H,23,24)

InChI Key

SNHGYRNYBOEZLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC3=CC=CC=N3)C

Origin of Product

United States

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